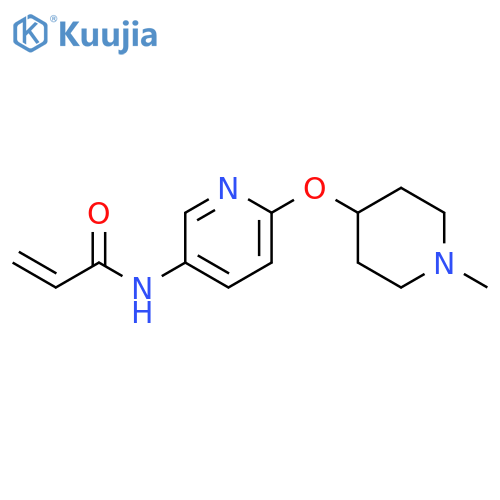Cas no 2308318-18-3 (N-{6-(1-methylpiperidin-4-yl)oxypyridin-3-yl}prop-2-enamide)

2308318-18-3 structure
商品名:N-{6-(1-methylpiperidin-4-yl)oxypyridin-3-yl}prop-2-enamide
N-{6-(1-methylpiperidin-4-yl)oxypyridin-3-yl}prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- Z2738286955
- 2308318-18-3
- N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide
- N-{6-[(1-methylpiperidin-4-yl)oxy]pyridin-3-yl}prop-2-enamide
- EN300-26592599
- N-[6-[(1-Methyl-4-piperidinyl)oxy]-3-pyridinyl]-2-propenamide
- N-{6-(1-methylpiperidin-4-yl)oxypyridin-3-yl}prop-2-enamide
-
- インチ: 1S/C14H19N3O2/c1-3-13(18)16-11-4-5-14(15-10-11)19-12-6-8-17(2)9-7-12/h3-5,10,12H,1,6-9H2,2H3,(H,16,18)
- InChIKey: KTXYZQULDMWHHO-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(OC2CCN(C)CC2)N=C1)(=O)C=C
計算された属性
- せいみつぶんしりょう: 261.147726857g/mol
- どういたいしつりょう: 261.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- 密度みつど: 1.161±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 437.4±45.0 °C(Predicted)
- 酸性度係数(pKa): 12.11±0.70(Predicted)
N-{6-(1-methylpiperidin-4-yl)oxypyridin-3-yl}prop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26592599-1.0g |
N-{6-[(1-methylpiperidin-4-yl)oxy]pyridin-3-yl}prop-2-enamide |
2308318-18-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26592599-1g |
N-{6-[(1-methylpiperidin-4-yl)oxy]pyridin-3-yl}prop-2-enamide |
2308318-18-3 | 90% | 1g |
$0.0 | 2023-09-13 |
N-{6-(1-methylpiperidin-4-yl)oxypyridin-3-yl}prop-2-enamide 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
5. Water
2308318-18-3 (N-{6-(1-methylpiperidin-4-yl)oxypyridin-3-yl}prop-2-enamide) 関連製品
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
